Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Overview
Description
Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a compound belonging to the class of fused heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, can be achieved through various methods:
Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine compound.
Synthesis via Bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This involves the formation of triazinium salts, which are then converted to the triazine compound.
Multistep Synthesis: This method involves multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Transition Metal Mediated Synthesis: This involves the use of transition metals as catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine compounds to form the triazine ring.
Industrial Production Methods
Industrial production methods for Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can regulate various signaling pathways involved in cell growth, proliferation, and survival . This makes it a promising candidate for targeted cancer therapies and antiviral treatments .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound of Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, known for its antiviral properties.
Avapritinib: A kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine scaffold, used in cancer therapy.
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine scaffold, used in the treatment of COVID-19.
Uniqueness
Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases and its potential antiviral properties make it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H8N4O2 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)5-2-6-7(9)10-4-11-12(6)3-5/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
UEDTWDROQXGJSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=C1)C(=NC=N2)N |
Origin of Product |
United States |
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